

A Comparative Analysis of the Toxicity and Environmental Impact of Nitro Compounds

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Compound of Interest

Compound Name: *Dinitroethyne*

CAS No.: *88466-66-4*

Cat. No.: *B14384472*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity and environmental impact of several key nitroaromatic compounds. The information is intended to assist researchers and professionals in evaluating the relative hazards and persistence of these chemicals. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key toxicity assays are provided.

Comparative Toxicity Analysis

The toxicity of nitroaromatic compounds can vary significantly based on the number and position of nitro groups, as well as the presence of other functional groups on the aromatic ring. The primary mechanisms of toxicity often involve the reduction of the nitro group to reactive intermediates, which can lead to oxidative stress and methemoglobinemia.^{[1][2]}

Acute Oral Toxicity in Rats

The following table summarizes the median lethal dose (LD50) for various nitro compounds when administered orally to rats. A lower LD50 value indicates higher acute toxicity.

Compound	CAS Number	LD50 (mg/kg)	Animal Model	Reference(s)
Nitrobenzene	98-95-3	349 - 640	Rat	[2]
1,2-Dinitrobenzene	528-29-0	83	Rat	[3]
1,3-Dinitrobenzene	99-65-0	59 - 91	Rat	[4][5]
1,4-Dinitrobenzene	100-25-4	83	Rat	[3]
2,4-Dinitrotoluene	121-14-2	270 - 650	Rat	[1]
2,6-Dinitrotoluene	606-20-2	180 - 795	Rat	[1][6]
2,4,6-Trinitrotoluene (TNT)	118-96-7	794 - 1320	Rat	[7][8]
4-Nitroaniline	100-01-6	750	Rat	[9]

Acute Aquatic Toxicity

The ecotoxicity of nitro compounds is a significant concern due to their potential to contaminate water sources. The following tables summarize the 48-hour median lethal concentration (LC50) in *Daphnia magna* (a freshwater invertebrate) and the 96-hour LC50 in *Pimephales promelas* (fathead minnow), two standard model organisms for aquatic toxicity testing.

Table 2: Acute Toxicity in *Daphnia magna*

Compound	CAS Number	48-hour LC50 (mg/L)	Reference(s)
2-Nitroaniline	88-74-4	8.3	[7]
4-Nitroaniline	100-01-6	17.0	[10]
2,4-Dinitrophenol	51-28-5	3.8 - 4.6	[11]

Table 3: Acute Toxicity in Pimephales promelas (Fathead Minnow)

Compound	CAS Number	96-hour LC50 (mg/L)	Reference(s)
2-Nitrophenol	88-75-5	19.5	[12]
4-Nitrophenol	100-02-7	6.2 - 22.5	[12]
2,4-Dinitrophenol	51-28-5	0.06 - 27.1	[11]

Environmental Impact and Persistence

The environmental fate of nitroaromatic compounds is influenced by their chemical stability and susceptibility to biodegradation. The electron-withdrawing nature of the nitro group generally makes these compounds resistant to oxidative degradation.[13] Their persistence in the environment is a key factor in assessing their long-term impact.

Environmental Half-Life

The half-life of a compound is the time it takes for its concentration to be reduced by half in a specific environmental compartment. The following table provides a summary of available half-life data for selected nitro compounds in soil and water.

Compound	Environmental Compartment	Half-life	Reference(s)
Nitrobenzene	Soil	~1.3 days (at 22°C)	
1,3-Dinitrobenzene	Soil	~9.9 days (at 22°C)	
2,4-Dinitrotoluene	Water (sunlit, natural)	3 - 10 hours	
2,4-Dinitrotoluene	Soil	~26 days (at 22°C)	
2,6-Dinitrotoluene	Water (anaerobic sewage)	28 days	
2,6-Dinitrotoluene	Soil	~18 days (at 22°C)	
2,4,6-Trinitrotoluene (TNT)	Soil	~1.3 days (at 22°C)	
2,4-Dinitrophenol	Soil (acidic)	~32.1 days	
2,4-Dinitrophenol	Soil (basic)	~4.6 days	
2-Nitroaniline	Water (river)	~31 hours	[4]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of nitro compounds, based on internationally recognized guidelines.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

- **Test Animals:** Healthy young adult rodents (typically rats), nulliparous and non-pregnant females.
- **Housing and Feeding:** Animals are housed in standard conditions with a controlled temperature (22 ± 3 °C) and relative humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum.

- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
- **Dose Levels:** At least three dose levels are used, with the aim of identifying a dose that causes mortality and one that does not. A control group receives the vehicle only.
- **Observation Period:** Animals are observed for mortality, signs of toxicity, and changes in body weight for at least 14 days.
- **Data Analysis:** The LD50 is calculated using a recognized statistical method, such as probit analysis.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.

- **Test Species:** Recommended species include zebrafish (*Danio rerio*) or fathead minnow (*Pimephales promelas*).
- **Test Conditions:** Fish are exposed to the test substance in a static or semi-static system for 96 hours. Water temperature, pH, and dissolved oxygen are monitored and maintained within specified limits.
- **Concentrations:** A range of at least five concentrations of the test substance, typically in a geometric series, are tested along with a control.
- **Observations:** Mortalities are recorded at 24, 48, 72, and 96 hours.
- **Data Analysis:** The LC50 and its 95% confidence limits are calculated for each observation time.

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to *Daphnia magna*.

- **Test Organisms:** Young daphnids, less than 24 hours old at the start of the test.

- **Test Conditions:** Daphnids are exposed to the test substance for 48 hours in a static system.
- **Concentrations:** At least five concentrations of the test substance are tested in a geometric series, along with a control.
- **Observations:** The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
- **Data Analysis:** The EC50 (median effective concentration for immobilization) and its 95% confidence limits are calculated for the 48-hour exposure period.

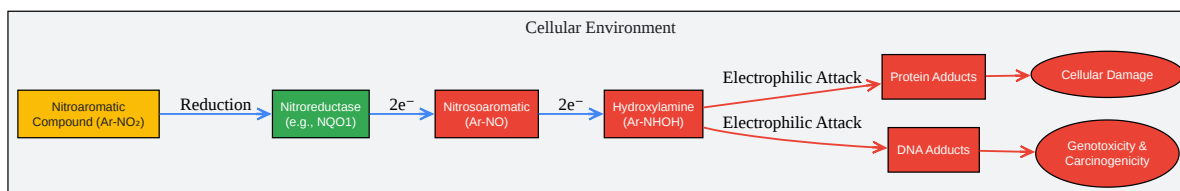
Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.

- **Bacterial Strains:** Histidine-dependent strains of *S. typhimurium* and/or tryptophan-dependent strains of *E. coli* are used.
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
- **Procedure:** Bacteria are exposed to the test substance at various concentrations and plated on a minimal agar medium lacking the required amino acid.
- **Observations:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted after incubation.
- **Data Analysis:** A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

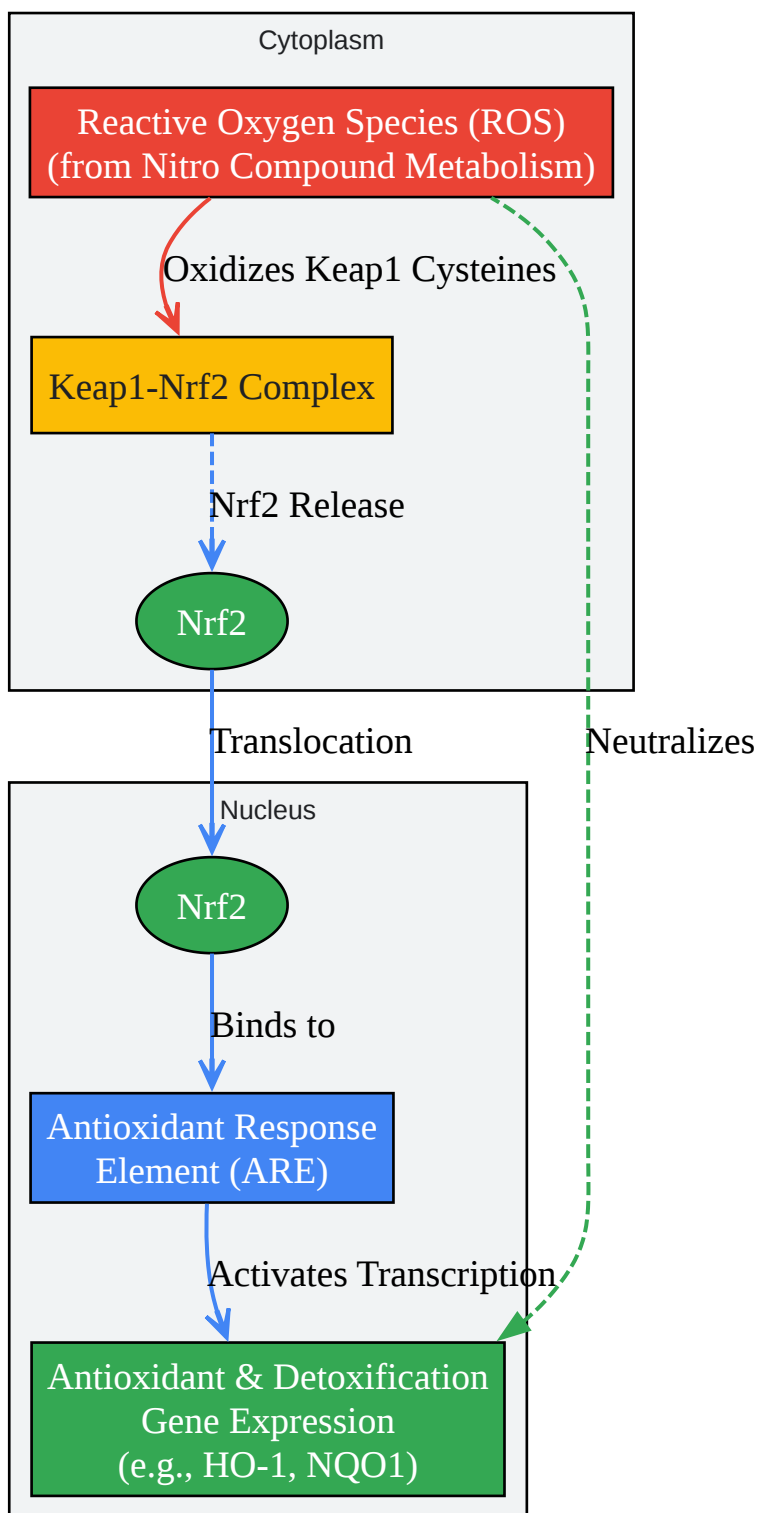
Signaling Pathways and Mechanisms of Toxicity

The toxicity of nitro compounds is often mediated by complex cellular signaling pathways. Below are diagrams illustrating two key mechanisms.



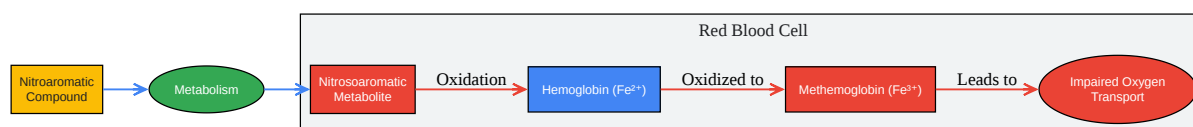
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Nitroreductive activation of nitroaromatic compounds.



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The Keap1-Nrf2 pathway in response to oxidative stress.



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Mechanism of nitroaromatic-induced methemoglobinemia.

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